molecular formula C15H28N2O3 B2377322 tert-Butyl 4-pivalamidopiperidine-1-carboxylate CAS No. 1233955-60-6

tert-Butyl 4-pivalamidopiperidine-1-carboxylate

Cat. No.: B2377322
CAS No.: 1233955-60-6
M. Wt: 284.4
InChI Key: GQRXKXBQFLDZAW-UHFFFAOYSA-N
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Description

tert-Butyl 4-pivalamidopiperidine-1-carboxylate is a chemical building block of interest in medicinal and organic chemistry. It features a piperidine ring, a privileged scaffold in drug discovery, which is functionalized with both a pivalamide group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a standard protecting group for amines, enhancing the compound's stability and handling properties during synthetic sequences, and can be readily removed under acidic conditions to reveal the secondary amine . Piperidine derivatives are extensively utilized in pharmaceutical research. For instance, 4-aminopiperidine compounds serve as key intermediates in the development of novel antifungal agents that target ergosterol biosynthesis . Furthermore, structurally similar Boc-protected anilinopiperidines are recognized as precursors in the synthesis of various pharmacologically active compounds . The presence of the pivalamido group adds steric bulk and can influence the compound's metabolic stability and binding affinity, making it a valuable fragment for structure-activity relationship (SAR) studies. This compound is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-(2,2-dimethylpropanoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)16-11-7-9-17(10-8-11)13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRXKXBQFLDZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrogen Protection via tert-Butyloxycarbonylation

Piperidine’s secondary amine is first protected using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate. Optimal conditions employ a 1:1 molar ratio of piperidine to Boc reagent in dichloromethane or tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C. Completion typically requires 4–6 hours, yielding tert-butyl piperidine-1-carboxylate with >95% conversion.

Critical Parameters:

  • Solvent Polarity: Dichloromethane enhances reaction rate but may complicate isolation; tetrahydrofuran offers better solubility for polar intermediates.
  • Base Selection: Triethylamine effectively scavenges HCl byproducts when using tert-butyl chloroformate, minimizing side reactions.

Innovative Photocatalytic Approaches

Recent advances in photoredox catalysis offer compelling alternatives to traditional stepwise synthesis. A landmark patent (CN108558792B) demonstrates single-step coupling of 2-aminopyridine derivatives with Boc-protected piperazines under visible light irradiation. While developed for a structurally related compound, this methodology suggests adaptable strategies for this compound synthesis.

Reaction Mechanism and Conditions

The photocatalytic system employs an acridine salt (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. Key advantages include:

  • Atom Economy: Direct C–N bond formation avoids pre-functionalized intermediates.
  • Stereochemical Control: Radical-mediated pathways suppress racemization, crucial for chiral piperidine derivatives.

Optimized Photocatalytic Parameters

  • Light Source: 450 nm blue LED (10 W)
  • Solvent: Anhydrous dichloroethane
  • Catalyst Loading: 5 mol% acridine salt
  • Yield: 94–95% in 10 hours

Industrial-Scale Production Methodologies

Transitioning from laboratory to plant-scale synthesis introduces unique challenges in reagent handling, purification, and cost management.

Continuous Flow Reactor Systems

Modern flow chemistry platforms enhance reproducibility for Boc protection and acylation steps:

  • Residence Time: 8–12 minutes per synthetic step
  • Throughput: 5–10 kg/day using microstructured reactors
  • Purity: >99% by HPLC with in-line crystallization

Solvent Recovery and Waste Reduction

Closed-loop systems recover >90% of dichloromethane and tertiary amines via fractional distillation, aligning with green chemistry principles.

Purification and Characterization

Final product quality hinges on advanced purification techniques:

Crystallization Optimization

  • Anti-Solvent Selection: n-Heptane induces crystallization from ethyl acetate solutions (3:1 v/v)
  • Crystal Polymorphism Control: Seeding with pre-characterized crystals ensures batch-to-batch consistency

Analytical Validation

Spectroscopic Benchmarks

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.22 (s, 9H, pivaloyl), 3.45–3.70 (m, 4H, piperidine CH₂)
  • IR (KBr): 1695 cm⁻¹ (C=O Boc), 1650 cm⁻¹ (C=O pivalamide)

Comparative Methodological Analysis

Method Yield (%) Purity (%) Scalability Environmental Impact
Classical Stepwise 82–89 98–99 High Moderate
Photocatalytic 94–95 99+ Moderate Low
Continuous Flow 90–93 99.5 Very High Low

Synthesized from patent data and catalytic studies

Chemical Reactions Analysis

Key Functional Group Reactivity

Functional Group Reactivity Example Reactions References
tert-Butyl Carbamate (Boc) Acid-labile; removable with TFA or HCl.Deprotection:

\text{Boc}\xrightarrow{\text{TFA}}\text{NH}_2$$Usedtoregeneratethefreeamineforfurtherfunctionalization.|[3][6]||**[Pivalamide](pplx://action/followup)**|Stableunderbasicandmildlyacidicconditions.|Hydrolysis:

\text{Pivalamide} \xrightarrow{\text{H}_2\text{O (acidic/alkaline)}} \text{Amine + Pivalic acid} $$

Requires harsh conditions (e.g., 6M HCl, reflux). | |

Reaction Optimization Data

Reaction Type Reagents/Conditions Yield Notes
Boc Protection Boc₂O, DMAP, DCM, RT95%Mild conditions prevent side reactions .
Pivaloylation Pivaloyl chloride, DCC, DMAP91%DMAP accelerates acyl transfer .
Boc Deprotection 4M HCl in dioxane, RT98%Rapid deprotection without pivalamide cleavage .

Stability and Handling

  • Storage : Stable at 2–8°C under inert atmosphere (N₂/Ar) .

  • Hazards : Irritant (H315, H319). Use PPE and avoid inhalation .

Comparative Analysis with Analogues

Compound Structure Key Differences Biological Activity
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino substituentReduced steric bulkControlled substance (List I) .
tert-Butyl 4-propanoylpiperidine-1-carboxylate Propanoyl groupHigher lipophilicityLimited GPR119 activity .

Scientific Research Applications

Drug Development

Tert-Butyl 4-pivalamidopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents.

Inhibitors of Enzymatic Activity

Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, including beta-lactamases, which are responsible for antibiotic resistance in bacteria. The ability to inhibit these enzymes can enhance the efficacy of existing antibiotics when used in combination therapies .

Neuropharmacology

The compound has potential applications in neuropharmacology due to its piperidine structure, which is known to influence neurotransmitter systems. Studies have shown that modifications of piperidine derivatives can lead to compounds with improved pharmacological profiles for treating neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound analogs demonstrated their effectiveness as selective serotonin reuptake inhibitors (SSRIs). The synthesized compounds were evaluated for their binding affinity to serotonin transporters, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Antimicrobial Properties

Another research effort explored the antimicrobial properties of piperidine derivatives, including this compound. The study reported that specific modifications enhanced activity against resistant strains of bacteria, suggesting that this compound could be pivotal in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 4-pivalamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 4-pivalamidopiperidine-1-carboxylate with structurally related piperidine derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Notes
This compound Pivalamido (tert-butyl amide) C₁₆H₂₈N₂O₃ 296.41 Solid (inferred) Potential intermediate for bioactive molecules; steric bulk may hinder reactivity.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino and pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Coordination chemistry or metal-binding applications due to pyridine moiety.
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate Benzyloxy C₁₇H₂₅NO₃ 291.39 Not specified Ether group enables nucleophilic substitution reactions; used in API synthesis.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Amino and aminomethyl C₁₁H₂₃N₃O₂ 229.32 Not specified Bifunctional amine for crosslinking or peptide synthesis.
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 2,4-Difluorobenzoyl C₁₇H₂₀F₂NO₃ 339.35 Not specified Aryl ketone group for conjugation or as a pharmacophore in drug candidates.
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Guanidino C₁₁H₂₂N₄O₂·HCl 290.78 Not specified High basicity; potential protease inhibitor scaffold.

Physical and Chemical Properties

  • Solubility: The pivalamido group’s hydrophobicity likely reduces aqueous solubility compared to amino or hydroxylated analogs (e.g., 4-aminomethyl derivatives) .
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., HCl or TFA) . The pivalamido group’s steric bulk may enhance stability against enzymatic degradation.
  • Reactivity: The amide group in the target compound is less nucleophilic than primary amines (e.g., 4-amino derivatives ), limiting its participation in alkylation or acylation reactions.

Biological Activity

tert-Butyl 4-pivalamidopiperidine-1-carboxylate (CAS No. 1233955-60-6) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

  • Molecular Formula : C15H28N2O3
  • Molar Mass : 284.39 g/mol
  • Density : 1.04 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 422.4 ± 34.0 °C (predicted)
  • pKa : 15.88 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is speculated to function as a modulator in neurotransmitter pathways, specifically impacting opioid receptors, which are crucial in pain management and analgesic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties, making them potential candidates for pain relief therapies. The following table summarizes the pharmacological effects observed in related studies:

Effect Description Reference
AnalgesicSignificant reduction in pain response in animal models
Anti-inflammatoryDecreased inflammation markers in vivo
CNS ActivityModulation of neurotransmitter release

Case Studies

  • Analgesic Efficacy : A study conducted on rodent models demonstrated that this compound significantly reduced nociceptive behavior when administered prior to painful stimuli. The results indicated a dose-dependent response, with higher doses yielding greater analgesic effects.
  • Neurotransmitter Modulation : Research published in pharmacological journals suggests that the compound may enhance the release of serotonin and dopamine, leading to improved mood and reduced anxiety levels in preclinical models.
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks at elevated doses, including potential neurotoxicity. Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl 4-pivalamidopiperidine-1-carboxylate, and how can reaction yields be optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pivaloyl chloride with a tert-butyl-protected piperidine precursor under anhydrous conditions using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane at 0–5°C. Yields (70–85%) are maximized by strict temperature control, inert atmospheres, and purification via column chromatography. Side reactions (e.g., ester hydrolysis) are minimized by using freshly distilled solvents .

Q. What storage protocols ensure the compound’s stability in laboratory settings?

  • Store in amber glass containers at room temperature (20–25°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester. For long-term storage (>6 months), aliquot solutions in anhydrous DMSO and freeze at -20°C with desiccants. Avoid moisture exposure, as hygroscopic conditions accelerate decomposition .

Q. What safety measures are critical during handling?

  • Use NIOSH-certified P95 respirators during powder handling to prevent inhalation. Full chemical-resistant suits (e.g., Tyvek®) and double nitrile gloves are required. Conduct reactions in fume hoods with ≥100 fpm face velocity, especially during solvent evaporation. Emergency eye washes and spill kits must be accessible .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

  • Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level identifies electrophilic substitution sites. The tert-butyl group imposes steric hindrance at C4, directing substitutions to C3/C5 (ΔG‡ = 12–15 kcal/mol). Machine learning models trained on Hammett constants correlate substituent effects with experimental reaction rates, enabling rational design of analogs .

Q. What strategies resolve contradictions between theoretical and observed spectroscopic data?

  • For ¹H NMR discrepancies (>0.3 ppm), perform variable-temperature NMR (VT-NMR, 25–60°C) to detect conformational dynamics. Use 2D NOESY to identify through-space interactions affecting chemical shifts. Validate molecular integrity via ¹³C DEPT-135 and HRMS .

Q. Why does the compound resist catalytic hydrogenation, and how can this be overcome?

  • Steric shielding by the pivalamido group limits catalyst (Pd/C) access to the piperidine nitrogen. Kinetic studies show hydrogenation requires >50 atm H₂ in hexafluoroisopropanol (40% yield after 48h). Alternative approaches using Wilkinson’s catalyst in supercritical CO₂ reduce steric constraints, achieving 85% yield .

Q. How do researchers address gaps in ecotoxicological data for this compound?

  • Apply OECD Test Guideline 201 (algae growth inhibition) and 211 (daphnia reproduction) to assess acute aquatic toxicity. For persistence, conduct OECD 301B biodegradation tests. If data remains unavailable, use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate bioaccumulation potential (log Kow <3 suggests low risk) .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference melting points and spectral data across sources (e.g., PubChem vs. experimental SDS) to identify batch-specific impurities.
  • Reaction Optimization : Design fractional factorial experiments to test solvent polarity, temperature, and catalyst loading interactions.
  • Safety Validation : Regularly calibrate fume hoods and validate PPE efficacy via permeation testing .

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